16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
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Overview
Description
2-Benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione is a complex organic compound belonging to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a relatively new discovery and research is ongoing to identify its specific targets and their roles .
Mode of Action
It has been observed that the oxazine ring in the compound adopts a half-chair conformation . This conformation might play a crucial role in its interaction with potential targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be identified. Oxazine derivatives have been known to exhibit anti-inflammatory properties . They could potentially affect the prostanoid biosynthetic pathway, which involves the key enzyme cyclooxygenase (COX) .
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. Some oxazine derivatives have shown promising anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione typically involves multi-step reactions. One common method includes the reaction of 2-naphthol, benzaldehyde, and phenylmethanamine . The reaction conditions often involve the use of a catalyst and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of heterocyclic systems.
Biology: Its structural complexity makes it a candidate for exploring biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in materials science and the development of novel materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphtho[1,2-e][1,3]oxazine derivatives, such as 2-benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine .
Uniqueness
What sets 2-benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione apart is its unique combination of naphthalene, benzofuran, and oxazine rings. This structural complexity provides it with distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-22-16-8-4-5-9-17(16)23(28)25-21(22)18-10-11-20-19(24(18)30-25)13-26(14-29-20)12-15-6-2-1-3-7-15/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQMUHUWRZQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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